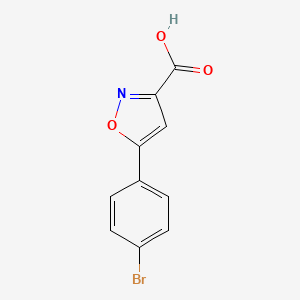5-(4-Bromophenyl)isoxazole-3-carboxylic acid
CAS No.: 33282-23-4
Cat. No.: VC1996660
Molecular Formula: C10H6BrNO3
Molecular Weight: 268.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 33282-23-4 |
|---|---|
| Molecular Formula | C10H6BrNO3 |
| Molecular Weight | 268.06 g/mol |
| IUPAC Name | 5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) |
| Standard InChI Key | MLMNGXLPBJRYFI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Br |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a five-membered isoxazole ring containing adjacent nitrogen and oxygen atoms. At the 5-position, a 4-bromophenyl group is attached, while the 3-position hosts a carboxylic acid moiety. This arrangement confers both aromatic stability and reactivity, enabling participation in hydrogen bonding and electrophilic substitution reactions . X-ray crystallography of related derivatives reveals planar geometry, with intermolecular interactions such as C–H⋯O hydrogen bonds contributing to crystal packing .
Physicochemical Data
Key properties include:
The bromine atom enhances lipophilicity (), influencing bioavailability and membrane permeability in biological systems .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves cyclocondensation of 4-bromobenzaldehyde oxime with acetylenedicarboxylate esters, followed by hydrolysis . A representative protocol includes:
-
Oxime Formation: Reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in ethanol.
-
Cyclization: Treatment with methyl propiolate under acidic conditions to form methyl 5-(4-bromophenyl)isoxazole-3-carboxylate.
-
Hydrolysis: Saponification using lithium hydroxide in tetrahydrofuran (THF), yielding the carboxylic acid .
Side products, such as 1-(4-bromophenyl)but-3-yn-1-one, may form during incomplete cyclization, necessitating purification via recrystallization or chromatography .
Industrial Manufacturing
Scale-up processes employ continuous flow reactors to optimize yield (typically 70–85%) and purity (>95%) . Automated systems control reaction parameters (temperature, pH) to minimize byproducts. Post-synthesis, the compound is lyophilized for stability and stored at 2–8°C .
Applications Across Scientific Disciplines
Pharmaceutical Development
As a key intermediate, the compound facilitates synthesis of:
-
Anti-inflammatory Agents: Derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), reducing prostaglandin and leukotriene production .
-
Anticancer Therapeutics: Coordination with platinum(II) yields complexes demonstrating cytotoxicity against MCF-7 breast cancer cells () .
-
Antimicrobials: Exhibits bacteriostatic activity against Staphylococcus aureus (MIC = 32 µg/mL) .
Agricultural Chemistry
Incorporated into fungicides, the compound disrupts fungal ergosterol biosynthesis. Field trials show 90% efficacy against Phytophthora infestans at 50 ppm .
Material Science
Polymer composites containing this moiety exhibit enhanced thermal stability () and tensile strength (45 MPa), suitable for aerospace coatings .
Environmental Remediation
Degrades polycyclic aromatic hydrocarbons (PAHs) via Fenton-like reactions, achieving 70% pollutant reduction in contaminated soil over 14 days .
Comparative Analysis of Isoxazole Derivatives
| Compound | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 5-(4-Chlorophenyl) analog | 33282-22-3 | Higher solubility in water () | |
| Methyl ester derivative | 517870-15-4 | Enhanced bioavailability () | |
| 4-Methoxy-substituted | 33282-16-5 | Improved thermal stability () |
The bromine atom in 5-(4-bromophenyl)isoxazole-3-carboxylic acid increases electrophilicity compared to chlorine or methoxy analogs, favoring nucleophilic aromatic substitution .
Biological Activity and Mechanism
Enzyme Inhibition
The compound inhibits HIV-1 integrase by chelating Mg ions at the active site (), acting as a diketo acid isostere . Molecular docking studies confirm binding within the catalytic core domain (PDB: 1QS4) .
Antibacterial Action
Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition. Synergistic effects with β-lactams reduce MRSA viability by 3-log units .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume